5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid
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Overview
Description
5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid: is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to the corresponding oxazoles using commercial manganese dioxide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of flow synthesis techniques. These methods offer advantages such as improved safety profiles and higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Substitution: Typical conditions for electrophilic aromatic substitution include the use of halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: The major product is the corresponding oxazole derivative.
Substitution: Depending on the substituent introduced, various phenyl-substituted derivatives can be obtained.
Scientific Research Applications
5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The phenyl groups enhance the compound’s ability to interact with hydrophobic regions of target molecules, while the carboxylic acid group can form ionic bonds with positively charged sites .
Comparison with Similar Compounds
- 5,5-Diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- Isoxadifen (free acid)
Comparison: 5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
654646-57-8 |
---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5,5-diphenyl-2H-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO3/c18-15(19)14-11-16(20-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,17H,(H,18,19) |
InChI Key |
PAESGJKTBQWSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=C(NO2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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